4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine
Description
4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine (4C5CB6MP) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. 4C5CB6MP has been found to have a range of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Microwave-Assisted Synthesis and Antibacterial Activities
Microwave assisted synthesis and in vitro antimicrobial activities of fluorine containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. A series of new analogs containing a fluorine substituted heterocyclic system was synthesized, including structures similar to 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine. These compounds were evaluated for their antibacterial and antifungal activities. The synthesis involved a microwave-assisted Claisen-Schmidt condensation, leading to the formation of fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines. Some synthesized compounds exhibited significant antimicrobial activities against both bacteria and fungi (Chundawat, Sharma, & Bhagat, 2014).
Fungal Degradation of Herbicides
Degradation of chlorimuron-ethyl by Aspergillus niger isolated from agricultural soil. This study explored the microbial degradation of chlorimuron-ethyl, a herbicide with a structure related to 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine, in agricultural environments. The study highlighted the ability of Aspergillus niger to survive in environments containing chlorimuron-ethyl and degrade the herbicide through various metabolic pathways, leading to the formation of different metabolites. This indicates the potential of utilizing certain fungi in bioremediation processes to degrade environmental contaminants (Sharma, Banerjee, & Choudhury, 2012).
Nonaqueous Capillary Electrophoresis for Compound Analysis
Nonaqueous capillary electrophoresis of imatinib mesylate and related substances. This study involved the development of a nonaqueous capillary electrophoretic method to separate imatinib mesylate and related substances, including compounds structurally akin to 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine. The method optimized various factors affecting separation and employed large-volume sample stacking for enhanced sensitivity. This approach is deemed promising for the quality control of pharmaceutical compounds (Ye, Huang, Li, Xiang, & Xu, 2012).
Histamine H4 Receptor Ligands
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. In this research, a series of 2-aminopyrimidines, similar in structure to 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine, were synthesized as ligands for the histamine H4 receptor. Through systematic modifications and SAR studies, potent compounds were identified that demonstrated in vitro activity and potential in anti-inflammatory and antinociceptive applications. This study emphasizes the therapeutic potential of these compounds in pain management and inflammation (Altenbach et al., 2008).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. The study explored compounds structurally similar to 4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine, aiming to create potent dual inhibitors of thymidylate synthase and dihydrofolate reductase. These compounds showcased significant inhibition potency, highlighting their potential in therapeutic applications, especially against diseases where these enzymes play a crucial role (Gangjee, Li, Yang, & Kisliuk, 2008).
properties
IUPAC Name |
4-chloro-5-[(4-chlorophenyl)methyl]-6-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3/c1-7-10(11(14)17-12(15)16-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXALGRMTBXDGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182534 | |
Record name | 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808266 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-5-(4-chloro-benzyl)-6-methyl-pyrimidin-2-ylamine | |
CAS RN |
500157-73-3 | |
Record name | 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500157-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-[(4-chlorophenyl)methyl]-6-methyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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